molecular formula C16H16N2O2 B7474112 5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione

5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione

Cat. No. B7474112
M. Wt: 268.31 g/mol
InChI Key: OUSUPYPWZACQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its unique properties. Also known as Ro 15-4513, it is a potent and selective antagonist of the GABA(A) receptor.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione involves its binding to the benzodiazepine site of the GABA(A) receptor. This binding leads to the inhibition of GABAergic neurotransmission, which results in the reduction of anxiety and sedation. Additionally, this compound has been shown to enhance the activity of glutamatergic neurons, which are involved in learning and memory.
Biochemical and Physiological Effects:
5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been reported to reduce anxiety and sedation in animal models, and to improve cognitive function in humans. Additionally, this compound has been shown to have anticonvulsant and antiepileptic effects, which may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione in lab experiments is its potency and selectivity as a GABA(A) receptor antagonist. This allows for precise and targeted manipulation of GABAergic neurotransmission. However, one limitation of this compound is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione. One area of interest is its potential use in the treatment of anxiety disorders and insomnia. Additionally, this compound may have applications in the treatment of epilepsy and other neurological disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione involves the reaction of 1-naphthaldehyde with 2-amino-2-methylpropan-1-ol in the presence of acetic acid. The resulting product is then treated with triethylorthoformate and hydrochloric acid to obtain the final compound. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.

Scientific Research Applications

5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the GABA(A) receptor, which is involved in the regulation of anxiety, sedation, and sleep. Therefore, this compound has been investigated for its potential use in the treatment of anxiety disorders and insomnia.

properties

IUPAC Name

5,5-dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-16(2)14(19)18(15(20)17-16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSUPYPWZACQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione

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